3-(3-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid
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Overview
Description
3,4-Dimethoxy-5-hydroxycinnamic acid, also known as sinapic acid, is a naturally occurring hydroxycinnamic acid derivative. It is found in various plants, including oil seeds, berries, spices, vegetables, and cereals. This compound is known for its antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-5-hydroxycinnamic acid can be synthesized through several methods. One common approach involves the esterification of 3,4-dimethoxybenzaldehyde with malonic acid, followed by decarboxylation and hydrolysis. Another method includes the photoisomerization of commercial E-cinnamic acid to obtain a mixture of E- and Z-isomers, which can then be separated .
Industrial Production Methods: Industrial production of 3,4-Dimethoxy-5-hydroxycinnamic acid often involves the extraction from natural sources such as rye and other cereals. The extraction process includes steps like roasting, grinding, and solvent extraction .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-5-hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of methoxy and hydroxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,4-Dimethoxy-5-hydroxycinnamic acid has a wide range of applications in scientific research:
Biology: It exhibits antibacterial, anti-peroxidative, anti-hyperglycemic, and neuroprotective effects.
Medicine: It has shown potential in anticancer therapy by inducing apoptosis and inhibiting cell proliferation.
Industry: It is used in the food industry as a natural antioxidant and preservative.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-5-hydroxycinnamic acid involves several pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by modulating gene expression and inhibiting cell survival pathways.
Comparison with Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant properties.
Ferulic Acid: Known for its anti-inflammatory and anticancer effects.
p-Coumaric Acid: Exhibits antioxidant and antimicrobial activities.
Uniqueness: 3,4-Dimethoxy-5-hydroxycinnamic acid stands out due to its dual methoxy groups, which enhance its antioxidant capacity and make it a more effective matrix in MALDI-MS compared to other hydroxycinnamic acids .
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-(3-hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
NDGIDRFOPAADDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C=CC(=O)O |
Origin of Product |
United States |
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